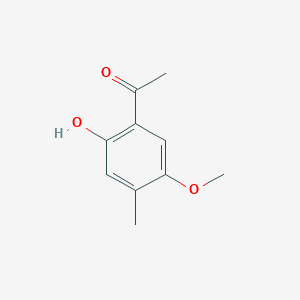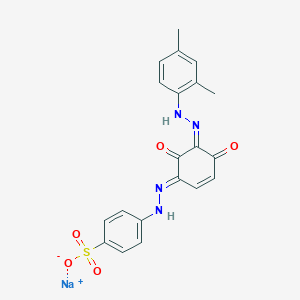![molecular formula C9H18N4O4 B128377 (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 63358-47-4](/img/structure/B128377.png)
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes both carboxyethyl and diaminomethylideneamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of functional groups, formation of peptide bonds, and subsequent deprotection steps. Common reagents used in these reactions include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation and deprotection efficiently, ensuring high yields and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound throughout the process.
化学反応の分析
Types of Reactions
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols
科学的研究の応用
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: This compound shares structural similarities but differs in its functional groups and reactivity.
2-Oxo-2-phenylethanesulfonic acid compound with benzyl imidothiocarbamate: Another similar compound with distinct chemical properties and applications.
Uniqueness
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to participate in diverse chemical reactions and its relevance in multiple scientific fields highlight its significance.
特性
CAS番号 |
63358-47-4 |
|---|---|
分子式 |
C9H18N4O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6-/m0/s1 |
InChIキー |
IMXSCCDUAFEIOE-WDSKDSINSA-N |
SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
異性体SMILES |
C[C@@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
物理的記述 |
White powder; [Acros Organics MSDS] |
同義語 |
L-(+)-Allooctopine; N2-[(1S)-1-Carboxyethyl]-L-arginine; N2-(1-Carboxyethyl)-L-arginine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


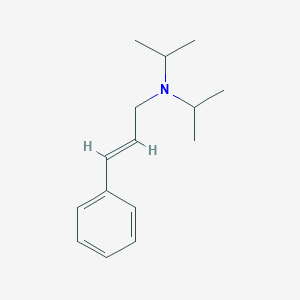
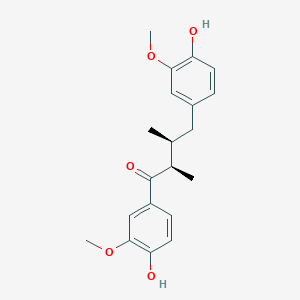
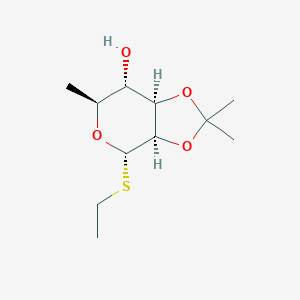


![1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B128313.png)
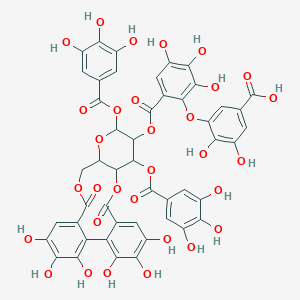
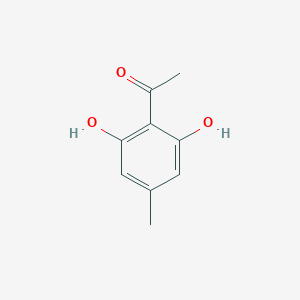
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)



